Biochemical Potency: Uba5-IN-1 vs. 5C-Z and DKM 2-93
Uba5-IN-1 inhibits UFM1 transthiolation with an IC50 of 4.0 µM, a potency significantly greater than the covalent inhibitor DKM 2-93 (IC50 = 430 µM) and comparable to its structural predecessor, 5C-Z (IC50 = 4.1 µM) [1]. This represents a >100-fold improvement over DKM 2-93, making Uba5-IN-1 a far more practical tool for cell-based assays where high concentrations of DKM 2-93 would be required or toxic [1].
| Evidence Dimension | Inhibition of UFM1 transthiolation (IC50) |
|---|---|
| Target Compound Data | 4.0 µM |
| Comparator Or Baseline | 5C-Z (IC50 = 4.1 µM), DKM 2-93 (IC50 = 430 µM) |
| Quantified Difference | Uba5-IN-1 is 107.5-fold more potent than DKM 2-93 and equipotent to 5C-Z. |
| Conditions | Cell-free enzymatic assay measuring UFM1 transfer from UBA5 to UFC1. |
Why This Matters
This quantitative potency data enables users to select the appropriate tool compound concentration for robust target engagement without off-target effects, a critical factor for experimental design.
- [1] da Silva SR, et al. Bioorg Med Chem Lett. 2016;26(18):4542-4547. View Source
